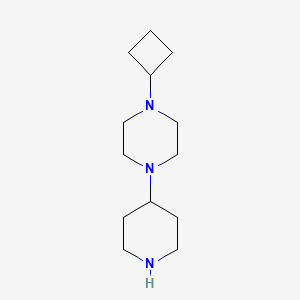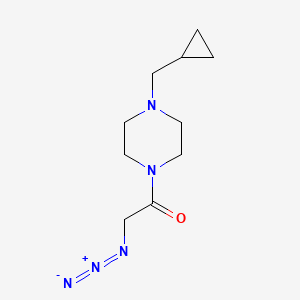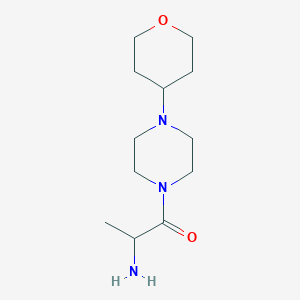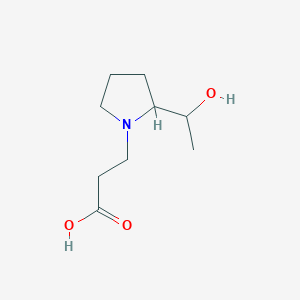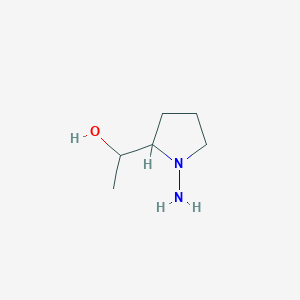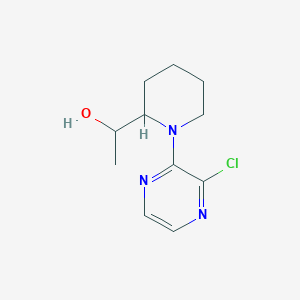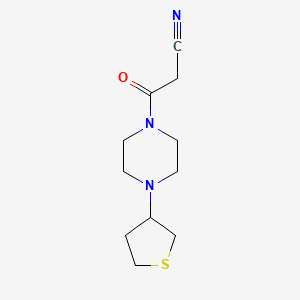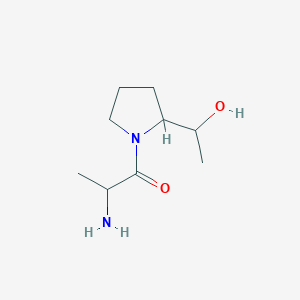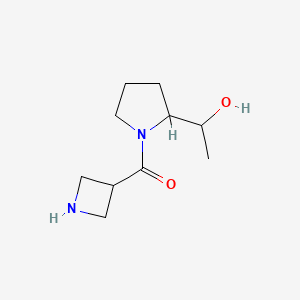
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride
Overview
Description
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2O2S and its molecular weight is 244.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets .
Mode of Action
Some thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways .
Result of Action
Some thiazole derivatives have been reported to cause dna double-strand breaks, leading to cell death .
Biochemical Analysis
Biochemical Properties
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride plays a significant role in biochemical reactions due to its unique structure. The compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites. This interaction can alter the phosphorylation state of target proteins, thereby modulating their activity. Additionally, the compound can form hydrogen bonds with amino acid residues in proteins, stabilizing or destabilizing their conformations. These interactions highlight the potential of this compound as a tool for studying protein function and regulation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, it can inhibit the activation of mitogen-activated protein kinases (MAPKs), leading to altered gene expression and cellular responses. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways. These effects underscore the compound’s potential as a modulator of cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can prevent substrate access and catalytic activity, leading to decreased enzyme function. Additionally, the compound can interact with DNA and RNA, affecting gene expression by modulating transcription and translation processes. These molecular interactions provide insights into the compound’s potential therapeutic applications .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its effective use in research. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods. Exposure to extreme pH or temperature can lead to degradation, resulting in the loss of activity. Long-term studies have also indicated that the compound can have sustained effects on cellular function, making it a valuable tool for chronic studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce adverse effects, including cytotoxicity and organ damage. These findings highlight the importance of dose optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with metabolic enzymes, influencing the overall metabolic flux. The compound’s interaction with cofactors such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD) can also modulate its metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier (SLC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions determine the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals. These localizations can enhance or inhibit its activity, depending on the cellular context. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S.ClH/c10-9-11-6(4-14-9)5-1-2-7(12)8(13)3-5;/h1-4,12-13H,(H2,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISRSLZCHBVJGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)N)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1477740.png)
